4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

Descripción general

Descripción

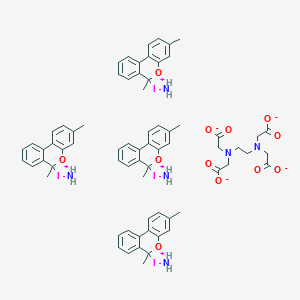

“4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid” is a chemical compound with the molecular formula C17H23NO4 . It is also known by other names such as “1-Boc-4-(4-Carboxyphenyl) Piperidine” and "4-(1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinyl)benzoic acid" .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate in acetonitrile . The reaction is stirred for 5 hours at 80°C .Molecular Structure Analysis

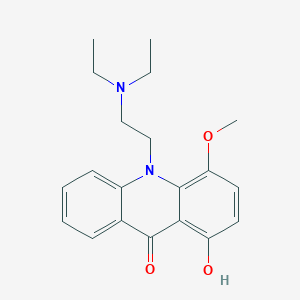

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzoic acid group through a methyl group . The piperidine nitrogen is also attached to a tert-butoxycarbonyl (Boc) group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 448.0±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 67 Å2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Intermediate in Pharmaceutical Synthesis : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the synthesis of vandetanib, a medication used in cancer treatment (Zhuang Wei et al., 2010).

- Production of Non-Selective Inhibitors : It has been instrumental in the creation of novel piperazine derivatives that act as non-selective inhibitors of acetyl-CoA carboxylase 1/2, indicating potential therapeutic applications (Tomomichi Chonan et al., 2011).

- Key Intermediate in Proteinkinase Inhibitor Synthesis : Its derivative, N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is a key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor (B. Hao et al., 2011).

Medicinal Chemistry and Biochemical Research

- Role in Oxindole Synthesis : It contributes to the field of medicinal chemistry, especially in the synthesis of oxindole compounds, which have various pharmaceutical applications (J. Magano et al., 2014).

- Asymmetric Synthesis of Amino Acid Analogs : The compound is utilized in the asymmetric synthesis of novel D-lysine analogs, showing its importance in the development of bioactive molecules (Pablo Etayo et al., 2008).

- Synthesis of Heterocyclic Compounds : It is used in the synthesis of hybrid compounds containing pharmacophoric fragments, demonstrating its value in developing new therapeutic agents (A. Ivanova et al., 2019).

Advanced Chemical Synthesis

- Facilitation of Divergent Synthesis Pathways : This compound enables divergent synthesis of various heterocyclic structures, underscoring its versatility in organic chemistry (E. Rossi et al., 2007).

- Application in Pfitzinger Reaction : It is involved in the Pfitzinger reaction, leading to the synthesis of quinoline-carboxylic acids, which are crucial in pharmaceutical chemistry (A. I. Moskalenko et al., 2011).

Biomedical Research

- In Vitro Metabolic Study : It plays a role in the study of oxidative metabolism in vitro, helping to understand the metabolic pathways of novel antidepressants (Mette G. Hvenegaard et al., 2012).

- Molecular Structure Analysis : The compound's derivatives are used to study molecular structures, contributing to a deeper understanding of chemical bonding and molecular architecture (F. V. Meurs et al., 1974).

Synthesis of Specialized Amino Acids

- Production of Dipeptide Derivatives : It is essential in synthesizing dipeptide derivatives, showing its application in peptide chemistry and the creation of specialized amino acids (C. Xue et al., 2002).

Propiedades

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)12-13-4-6-15(7-5-13)16(20)21/h4-7,14H,8-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZKWAQGBFLWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)